DAPK Substrate Peptide

Description

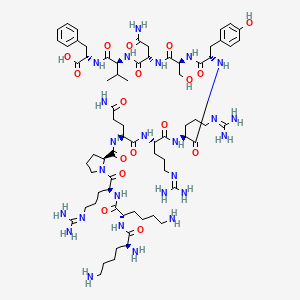

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBSHTZDDUPBW-RHBFSANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H115N25O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DAPK Substrate Peptides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression. Its function is intricately linked to the phosphorylation of a diverse array of substrate proteins, thereby modulating their activity and downstream signaling cascades. Understanding the specifics of DAPK1-substrate interactions, including phosphorylation sites, kinetic parameters, and the functional consequences, is critical for elucidating its complex biological roles and for the development of novel therapeutic interventions targeting diseases such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of key DAPK1 substrates, their phosphorylation-dependent functions, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and workflows.

Introduction to DAPK1 and Its Substrates

DAPK1 is a multi-domain protein whose catalytic activity is tightly regulated by autophosphorylation and interactions with other proteins. It acts as a central node in cellular stress responses, integrating signals that dictate cell fate. The diverse functions of DAPK1 are executed through the phosphorylation of its substrates, which can be broadly categorized based on their involvement in key cellular processes.

Key DAPK1 Substrates and Their Functions

The phosphorylation of specific substrates by DAPK1 initiates a cascade of events that ultimately determine the cellular response. The following sections detail the functions of several well-characterized DAPK1 substrates.

Beclin-1: A Key Regulator of Autophagy

Beclin-1 is a central component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy. DAPK1-mediated phosphorylation of Beclin-1 on Threonine 119 (Thr119), located within its BH3 domain, disrupts its inhibitory interaction with Bcl-2 and Bcl-XL. This dissociation allows Beclin-1 to participate in the Vps34 complex, thereby promoting autophagosome formation.

Ribosomal Protein S6: A Link to Translation Control

DAPK1 has been identified as a novel kinase for the 40S ribosomal protein S6. DAPK1 selectively phosphorylates S6 at Serine 235 (Ser235). This phosphorylation event has been shown to suppress protein synthesis, suggesting a role for DAPK1 in regulating translation under cellular stress conditions.

N-myc downstream-regulated gene 2 (NDRG2): A Mediator of Neuronal Cell Death

NDRG2 has been identified as a direct substrate of DAPK1. DAPK1 phosphorylates NDRG2 at Serine 350 (Ser350), a modification that promotes caspase-dependent neuronal cell death. This interaction and phosphorylation are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.

Myosin Light Chain (MLC): A Driver of Cytoskeletal Reorganization

One of the earliest identified substrates of DAPK1 is the regulatory light chain of myosin II (MLC). Phosphorylation of MLC by DAPK1 is crucial for the membrane blebbing and cytoskeletal changes observed during apoptosis.

Minichromosome Maintenance Complex Component 3 (MCM3): A Connection to DNA Replication

MCM3, a component of the DNA replication licensing factor complex, is a substrate of DAPK1. DAPK1 phosphorylates MCM3 at Serine 160 (Ser160) both in vitro and in vivo. While the precise functional consequence of this phosphorylation is still under investigation, it suggests a potential role for DAPK1 in the regulation of DNA replication or the cellular response to replication stress.

Quantitative Data on DAPK1-Substrate Interactions

The following table summarizes the available quantitative data for the interaction of DAPK1 with its substrates. This information is crucial for in vitro assays and for understanding the efficiency of these phosphorylation events.

| Substrate | Phosphorylation Site | Km | kcat | kcat/Km (μM-1min-1) | Organism |

| Synthetic Peptide | - | 9 μM | - | - | - |

| Ribosomal Protein S6 | Ser235 | 9 μM | - | - | Mammalian |

| Myosin Light Chain | - | 6.8 ± 0.5 μM | 83.3 ± 2.4 min-1 | 12.2 | - |

| NDRG2 | Ser350 | - | - | - | Human |

| Beclin-1 | Thr119 | - | - | - | Human |

| MCM3 | Ser160 | - | - | - | Human |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAPK1 and its substrates.

In Vitro DAPK1 Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the phosphorylation of a substrate by DAPK1.

Materials:

-

Active recombinant DAPK1

-

Substrate protein/peptide (e.g., Myosin Light Chain, synthetic peptide)

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 100 μM ATP

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mix by combining Kinase Buffer, substrate protein/peptide, and active DAPK1 in a microcentrifuge tube on ice.

-

Initiate the reaction by adding [γ-32P]ATP to the reaction mix. The final ATP concentration should be 100 μM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation of DAPK1 and Beclin-1

This protocol details the co-immunoprecipitation of endogenous DAPK1 and Beclin-1 from cell lysates.

Materials:

-

Cell culture plates with cells expressing DAPK1 and Beclin-1

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail

-

Anti-DAPK1 antibody

-

Anti-Beclin-1 antibody

-

Protein A/G agarose beads

-

Wash Buffer: Lysis buffer without protease/phosphatase inhibitors

-

SDS-PAGE sample buffer

Procedure:

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-DAPK1 antibody (or control IgG) overnight at 4°C on a rotator.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with an anti-Beclin-1 antibody.

GST Pull-Down Assay for DAPK1 and NDRG2 Interaction

This protocol describes an in vitro binding assay using a GST-tagged fusion protein.

Materials:

-

Purified GST-NDRG2 fusion protein and GST control protein

-

Glutathione-Sepharose beads

-

Cell lysate containing DAPK1

-

Binding Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

-

Wash Buffer: Binding Buffer

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM reduced glutathione

Procedure:

-

Incubate purified GST-NDRG2 or GST with Glutathione-Sepharose beads for 1 hour at 4°C.

-

Wash the beads three times with Binding Buffer to remove unbound protein.

-

Incubate the beads with cell lysate containing DAPK1 overnight at 4°C.

-

Wash the beads extensively with Wash Buffer.

-

Elute the bound proteins with Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with an anti-DAPK1 antibody.

Visualizing DAPK1 Signaling and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key DAPK1 signaling pathways and experimental workflows.

Caption: DAPK1 Signaling Pathways in Autophagy and Apoptosis.

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

The study of DAPK1 and its substrates remains a vibrant and critical area of research. The diverse roles of DAPK1 in fundamental cellular processes underscore its importance in both normal physiology and disease. The technical guidance provided herein, including quantitative data, detailed experimental protocols, and visual aids, is intended to empower researchers to further unravel the complexities of DAPK1 signaling. A deeper understanding of these pathways will undoubtedly pave the way for the development of targeted therapies for a range of human diseases.

DAPK Substrate Peptides for In Vitro Kinase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substrate peptides for in vitro kinase assays targeting Death-Associated Protein Kinase (DAPK), a key regulator of apoptosis and autophagy. This document details suitable peptide sequences, their kinetic parameters, experimental protocols, and the broader context of DAPK signaling pathways.

DAPK Substrate Peptides: A Comparative Overview

A variety of both synthetic and endogenous peptide substrates are utilized for the in vitro study of DAPK activity. The selection of an appropriate substrate is critical for the accuracy and relevance of the kinase assay. Below is a summary of commonly used DAPK substrate peptides and their key characteristics.

| Substrate Name | Sequence/Source | Phosphorylation Site | Km Value | Notes |

| DAPK Substrate Peptide (Synthetic) | KKRPQRRYSNVF | Tyrosine/Serine | 9 µM[1][2][3][4] | Commercially available and optimized for DAPK kinase assays. |

| Myosin Light Chain (MLC) | Endogenous Protein | Ser-19[5] | Not specified | A well-established physiological substrate of DAPK.[5][6] |

| Beclin-1 | Endogenous Protein | Thr-119[7] | Not specified | Phosphorylation by DAPK promotes the dissociation of Beclin-1 from Bcl-XL, inducing autophagy.[6][7] |

| Zipper-Interacting Protein Kinase (ZIPK) | Endogenous Protein | Not specified | Not specified | DAPK phosphorylates ZIPK, creating a kinase hierarchy that activates cell death functions.[6][8] |

| p53 | Endogenous Protein | Ser-23 (mouse) | Not specified | DAPK-mediated phosphorylation of p53 is implicated in neuronal apoptosis.[6] |

| NMDA Receptor Subunit NR2B | Endogenous Protein | Ser-1303 | Not specified | DAPK directly binds to and phosphorylates the NR2B subunit, enhancing receptor channel conductance.[6] |

| MCM3 | Endogenous Protein | Ser-160 | Not specified | Identified as an in vivo DAPK substrate through a proteomics screen.[9] |

In Vitro DAPK Kinase Assay Protocol

This section provides a detailed methodology for a standard in vitro DAPK kinase assay, primarily for use with a synthetic peptide substrate or a purified protein substrate.

I. Materials and Reagents

-

DAPK Enzyme: Active, purified DAPK1.

-

DAPK Substrate: Synthetic this compound (e.g., KKRPQRRYSNVF) or purified protein substrate (e.g., Myosin Light Chain).

-

Kinase Reaction Buffer (2X): 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM MnCl₂, 300 mM NaCl, 0.2 mg/ml Bovine Serum Albumin (BSA).[10]

-

ATP Solution: [γ-³²P]ATP (10 µCi/µl) and cold ATP to achieve the desired final concentration.

-

Stop Solution: 2X SDS sample buffer (100 mM Tris-HCl pH 6.8, 20% glycerol, 4% SDS, 0.1% bromophenol blue, 2% β-mercaptoethanol).[11]

-

Calcium/Calmodulin (Ca²⁺/CaM) Solution (Optional): For assays investigating the regulation of DAPK activity.

-

Wash Buffer: Lysis buffer without protease inhibitors.[11]

-

Protein A-Sepharose Beads: For immunoprecipitation-based assays.[11]

II. Experimental Procedure

-

Reaction Setup:

-

Prepare a master mix of the kinase reaction buffer, DAPK enzyme, and substrate peptide on ice. The final concentrations should be optimized based on the specific activity of the enzyme and the Km of the substrate.

-

For a typical 25 µl reaction, combine:

-

12.5 µl of 2X Kinase Reaction Buffer

-

X µl of DAPK enzyme (to a final concentration of ~10-50 nM)

-

X µl of substrate peptide (to a final concentration around its Km)

-

X µl of nuclease-free water to bring the volume to 24 µl.

-

-

-

Initiation of Kinase Reaction:

-

To start the reaction, add 1 µl of the ATP solution containing [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding 25 µl of 2X SDS sample buffer.

-

Boil the samples for 5 minutes at 95°C to denature the proteins.[12]

-

-

Analysis of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Quantify the band intensity using appropriate software to determine the level of substrate phosphorylation.

-

For Immunoprecipitation Kinase Assays:

-

Incubate cell lysates with an anti-DAPK antibody followed by Protein A-Sepharose beads to immunoprecipitate DAPK.[11]

-

Wash the immunoprecipitates thoroughly with wash buffer.[11]

-

Resuspend the beads in the kinase reaction buffer containing the substrate and initiate the reaction as described above.

DAPK Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key DAPK signaling pathways and a typical experimental workflow for an in vitro kinase assay.

Caption: DAPK Signaling Pathways in Apoptosis and Autophagy.

Caption: Experimental Workflow for an In Vitro DAPK Kinase Assay.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound acetate | DAPK | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DAPK1 death associated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Death-Associated Protein Kinase-Mediated Cell Death Modulated by Interaction with DANGER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Understanding DAPK Substrate Peptide Km Value: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and inflammation. The dysregulation of DAPK activity is implicated in various pathologies, ranging from cancer to neurodegenerative diseases. A crucial aspect of understanding DAPK's function and developing targeted therapeutics lies in characterizing its substrate specificity and enzymatic efficiency. The Michaelis-Menten constant (Km) is a key parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value signifies a higher affinity of the enzyme for its substrate. This guide provides a comprehensive overview of the known Km values for various DAPK substrates, detailed experimental protocols for their determination, and a visualization of the key signaling pathways in which DAPK participates.

Quantitative Data on DAPK Substrate Km Values

The affinity of DAPK for its various substrates can be compared by examining their Michaelis-Menten constants (Km). The following table summarizes the reported Km values for several DAPK substrates. It is important to note that while many proteins have been identified as DAPK substrates, the specific Km values have not been determined for all of them.

| Substrate | Substrate Type | Km Value (µM) | Comments |

| Synthetic Peptide | Peptide | 9 | A commonly used generic substrate for in vitro kinase assays.[1] |

| Peptide 38 (KKRPQRRYSNVF) | Peptide | 6.8 | A specific peptide substrate used in kinetic studies. A Q23V mutation in DAPK increased the Km for this peptide to 14.2 µM. |

| 40S Ribosomal Protein S6 | Protein | 9 | Phosphorylated by DAPK at serine 235.[2] |

| Myosin Light Chain (MLC) | Protein | Not Reported | A well-established substrate of DAPK, but specific Km values are not readily available in the literature. One study noted a two-fold decrease in Km upon serum stimulation. |

| Beclin-1 | Protein | Not Reported | DAPK phosphorylates Beclin-1 to regulate autophagy, but the Km for this interaction has not been published. |

| ZIP Kinase (ZIPK) | Protein | Not Reported | DAPK phosphorylates ZIPK, but the kinetic parameters of this reaction are not available. |

| NDRG2 | Protein | Not Reported | Identified as a DAPK1 substrate; its Km value is slightly higher than that of MLC, though a specific value has not been reported. |

Experimental Protocols for Determining DAPK Substrate Km Values

The determination of Km values for DAPK substrates is typically performed using in vitro kinase assays. Below are detailed methodologies for both radioactive and non-radioactive assays.

Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP

This is a classic and highly sensitive method for measuring kinase activity.

Materials:

-

Purified active DAPK enzyme

-

Substrate of interest (peptide or protein)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (a range of concentrations bracketing the estimated Km)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

Ice, water bath, and timers

Procedure:

-

Prepare Substrate and ATP Solutions:

-

Prepare a series of substrate concentrations at a fixed saturating concentration of ATP.

-

Alternatively, to determine the Km for ATP, use a fixed, saturating concentration of the substrate and vary the ATP concentrations.

-

For each ATP concentration, create a master mix containing unlabeled ATP and a tracer amount of [γ-³²P]ATP.

-

-

Set up the Kinase Reaction:

-

On ice, pipette the kinase reaction buffer, substrate solution, and purified DAPK enzyme into microcentrifuge tubes.

-

Initiate the reaction by adding the ATP/[γ-³²P]ATP master mix.

-

Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (typically 10-30 minutes).

-

-

Stop the Reaction and Spot onto Phosphocellulose Paper:

-

Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting a portion of the reaction mixture directly onto phosphocellulose paper. The paper will bind the phosphorylated substrate.

-

-

Wash the Phosphocellulose Paper:

-

Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. This is a critical step to reduce background noise.

-

-

Quantify Phosphorylation:

-

Place the dried phosphocellulose papers into scintillation vials with scintillation fluid.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.

-

Plot the initial reaction velocity (moles of phosphate incorporated per unit time) against the substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). A Lineweaver-Burk plot (a double reciprocal plot) can also be used for visualization.

-

Protocol 2: Non-Radioactive In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Purified active DAPK enzyme

-

Substrate of interest

-

Kinase reaction buffer

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Set up the Kinase Reaction:

-

In a 384-well plate, add the kinase reaction buffer, a range of concentrations of the substrate, and the purified DAPK enzyme.

-

Initiate the reaction by adding a fixed concentration of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Terminate the Kinase Reaction and Deplete Remaining ATP:

-

Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

Convert ADP to ATP and Measure Luminescence:

-

Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and luciferase which uses this newly synthesized ATP to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Create a standard curve using known concentrations of ADP to convert the relative light units (RLU) to the amount of ADP produced.

-

Plot the initial reaction velocity (amount of ADP produced per unit time) against the substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

DAPK Signaling Pathways

DAPK is a central node in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the roles of DAPK in apoptosis, autophagy, and stroke.

DAPK-Mediated Apoptosis Signaling Pathway

Caption: DAPK in Apoptosis.

DAPK-Regulated Autophagy Signaling Pathway

Caption: DAPK in Autophagy.

DAPK Signaling in Ischemic Stroke

Caption: DAPK in Stroke.

Conclusion

The Michaelis-Menten constant is a fundamental parameter for understanding the enzymatic activity of DAPK and its interaction with various substrates. This guide has provided a summary of the currently available Km values for DAPK substrates, highlighting the need for further research to characterize the kinetics of other known substrates. The detailed experimental protocols offer a practical resource for researchers aiming to determine these values. Furthermore, the signaling pathway diagrams provide a visual framework for comprehending the multifaceted roles of DAPK in cellular health and disease. A deeper understanding of DAPK's substrate kinetics is essential for the rational design of specific inhibitors and activators, which hold therapeutic promise for a range of human diseases.

References

DAPK Substrate Peptide Sequence and Motif: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and inflammation.[1][2] The founding member, DAPK1, is a multi-domain protein whose catalytic activity is implicated in various pathological conditions, including cancer and neurodegenerative diseases such as ischemic stroke.[3][4] Understanding the substrate specificity and recognition motifs of DAPK1 is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive overview of the known DAPK substrate peptide sequences and motifs, detailed experimental protocols for their identification and characterization, and visual representations of the key signaling pathways involved.

DAPK Substrate Recognition Motif

The substrate specificity of DAPK1 is primarily determined by the amino acid sequence surrounding the phosphorylation site. Through various studies, including positional scanning peptide library assays, a consensus phosphorylation motif has been identified. DAPK1 shows a strong preference for substrates with Arginine (R) residues at the -2 and -3 positions relative to the serine (S) or threonine (T) phosphorylation site, conforming to the general motif R-X-X-S/T .[5]

In addition to this core motif, a novel substrate recognition element with the consensus sequence P-E-F/Y has been discovered. This motif is crucial for kinase activity regulation and substrate recognition and distinguishes DAPK family members from canonical CaM-dependent protein kinases.[6]

Known DAPK1 Substrates and Phosphorylation Sites

A growing number of in vivo and in vitro substrates of DAPK1 have been identified, shedding light on its diverse cellular functions. The following table summarizes key validated substrates and their specific phosphorylation sites.

| Substrate | Phosphorylation Site | Amino Acid Sequence Surrounding the Site | Cellular Process | References |

| Beclin-1 | Threonine 119 (T119) | L T Q T T I D L F | Autophagy | [7][8][9] |

| MCM3 | Serine 160 (S160) | K K R P Q S V A L | DNA Replication Licensing | [10][11] |

| p53 | Serine 23 (S23) (mouse) | Q E T F S S G L W | Apoptosis | [12][13] |

| NMDA Receptor NR2B Subunit | Serine 1303 (S1303) | R R E S Y S I D S | Neuronal Excitotoxicity | [14][15] |

| Myosin II Regulatory Light Chain | Serine 19 (S19) | S S K R A S N V F | Cytokinesis, Apoptosis | [16][17] |

| Pin1 | Serine 71 (S71) | K K S P G S W E R | Cell Cycle Regulation, Apoptosis | [2][18] |

| NDRG2 | Serine 350 (S350) | R R G S V S S E S | Neuronal Cell Death | [16][18] |

| Tau | Serine 262 (S262) | G S R S R S P S L | Neuronal Function | [3][12] |

| Syntaxin-1A | Not specified | Not specified | Neurotransmission | [3] |

| ZIP kinase (DAPK3) | Not specified | Not specified | Apoptosis | [3] |

Experimental Protocols

In Vitro DAPK1 Kinase Assay using Radiolabeled ATP

This protocol describes a method to measure the catalytic activity of DAPK1 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide or protein.[19][20][21]

Materials:

-

Purified active DAPK1 enzyme

-

This compound (e.g., KKRPQRRYSNVF) or protein

-

5x Kinase Reaction Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)

-

[γ-³²P]ATP (10 mCi/ml)

-

10 mM unlabeled ATP

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter and scintillation fluid

-

Ice bucket, water bath/incubator, timers

Procedure:

-

Prepare the Reaction Mix: On ice, prepare a master mix for the kinase reactions. For a single 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

x µL of DAPK1 enzyme (amount to be optimized)

-

5 µL of 100 µM substrate peptide

-

x µL of ddH₂O to bring the volume to 20 µL

-

-

Initiate the Reaction: Add 5 µL of a 1:100 dilution of [γ-³²P]ATP in 10 mM unlabeled ATP to each reaction tube. Mix gently.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Spot 20 µL of each reaction onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Washing: Immediately place the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to air dry the papers.

-

Quantification: Place the dried P81 papers into scintillation vials with an appropriate volume of scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the kinase in pmol/min/µg.

Identification of DAPK1 Substrate Motif using Positional Scanning Peptide Libraries

This method allows for the rapid determination of the optimal phosphorylation motif for DAPK1 by screening a library of synthetic peptides where each position around the phosphorylation site is systematically varied.[22][23][24]

Materials:

-

Positional Scanning Peptide Library (PSPL)

-

Purified active DAPK1 enzyme

-

Kinase assay reagents as described in Protocol 1

-

Streptavidin-coated membrane or plates

-

Phosphor imager or other suitable detection system

Procedure:

-

Library Preparation: Reconstitute the PSPL in an appropriate buffer (e.g., kinase reaction buffer without ATP) to the desired concentration.

-

Kinase Reaction: Set up kinase reactions for each peptide pool in the library in a multi-well plate format. Include a control reaction with no peptide.

-

Incubation and Termination: Initiate the reactions with [γ-³²P]ATP and incubate as described in Protocol 1. Terminate the reactions by adding EDTA to chelate Mg²⁺.

-

Capture of Peptides: Transfer the reaction mixtures to a streptavidin-coated membrane or plate to capture the biotinylated peptides.

-

Washing: Wash the membrane or plate extensively to remove unincorporated radiolabel and other reaction components.

-

Detection: Expose the membrane to a phosphor screen and visualize using a phosphor imager. For plate-based assays, use a suitable plate reader.

-

Data Analysis: Quantify the signal for each peptide pool. The relative phosphorylation of each pool reveals the amino acid preference at each position surrounding the phosphorylation site, allowing for the deduction of the consensus motif.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical signaling pathways, most notably those leading to apoptosis and autophagy. Its involvement in neuronal cell death, particularly in the context of ischemic stroke, is also an area of intense research.

DAPK1-Mediated Apoptosis

DAPK1 can induce apoptosis through multiple mechanisms, including the p53 pathway and by influencing caspase activation.[2][13][25]

Caption: DAPK1-mediated apoptotic signaling pathway.

DAPK1-Mediated Autophagy

DAPK1 promotes autophagy primarily through its interaction with and phosphorylation of Beclin-1, a key component of the autophagy machinery.[1][7][8]

Caption: DAPK1-mediated autophagy signaling pathway.

DAPK1 in Ischemic Stroke

In the context of ischemic stroke, DAPK1 interacts with the NMDA receptor, contributing to excitotoxicity and neuronal cell death.[14][15][26]

Caption: DAPK1 signaling in ischemic stroke.

Conclusion

The identification and characterization of DAPK1 substrates and its recognition motifs are paramount to understanding its complex role in cellular signaling and disease. The consensus motif centered around basic residues, particularly arginine, provides a foundation for predicting novel substrates. The experimental protocols outlined in this guide offer robust methods for validating these predictions and for quantifying DAPK1 activity. The signaling pathway diagrams illustrate the central role of DAPK1 in orchestrating cellular fate decisions. Continued research in this area will undoubtedly uncover new substrates and further refine our understanding of DAPK1 signaling, paving the way for the development of innovative therapeutic strategies targeting this critical kinase.

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PTMScan® Phospho-Akt Substrate Motif mAb 1 (RXXS*/T*) Kit | Cell Signaling Technology [cellsignal.com]

- 6. A PEF/Y substrate recognition and signature motif plays a critical role in DAPK-related kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DAPK1 Interaction with NMDA Receptor NR2B Subunits Mediates Brain Damage in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DAPK1 interaction with NMDA receptor NR2B subunits mediates brain damage in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 21. youtube.com [youtube.com]

- 22. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Positional scanning synthetic combinatorial libraries for substrate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Positional Scanning Peptide Libraries – ProteoGenix [proteogenix.science]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Unveiling the DAPK Interactome: A Technical Guide to the Discovery of Novel DAPK Protein Substrates

For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3] The dysregulation of DAPK activity is implicated in various pathologies, ranging from cancer to neurodegenerative diseases, making it a critical target for therapeutic intervention.[1][4][5] A comprehensive understanding of DAPK's downstream signaling pathways hinges on the identification and characterization of its direct substrates. This technical guide provides an in-depth overview of the methodologies employed to discover novel DAPK substrates, presents key quantitative data, and illustrates the intricate signaling networks governed by this multifaceted kinase.

Core Signaling Pathways Involving DAPK

DAPK is a central node in several signaling cascades that dictate cell fate. Its activation by various stimuli, including interferon-γ, TNF-α, and Fas ligand, triggers downstream events that culminate in programmed cell death or autophagy.[4][6] Key pathways include:

-

The DAPK-p53 Apoptotic Axis: DAPK can activate the tumor suppressor p53 through multiple mechanisms, including the induction of p19ARF, which in turn inhibits the p53-degrading protein, MDM2.[5] DAPK has also been shown to directly phosphorylate p53 at Serine-20, contributing to its stabilization and activation.[7]

-

Autophagy Regulation via Beclin-1: Both DAPK1 and DAPK2 can phosphorylate Beclin-1, a key component of the autophagy-initiating complex. This phosphorylation event disrupts the inhibitory interaction between Beclin-1 and Bcl-XL, thereby promoting autophagy.[8]

-

Modulation of the ERK Pathway: DAPK interacts with Extracellular signal-Regulated Kinase (ERK) in a reciprocal manner. ERK can phosphorylate DAPK at Serine-735, leading to an increase in DAPK's catalytic activity. Conversely, DAPK can sequester ERK in the cytoplasm, thereby attenuating its nuclear signaling.[9]

-

Excitotoxicity in Stroke: In the context of ischemic stroke, DAPK1 is recruited to the NMDA receptor subunit NR2B.[4][7] This interaction enhances receptor activity, leading to excessive calcium influx and subsequent neuronal cell death.[4][7]

Experimental Strategies for Identifying DAPK Substrates

The identification of direct kinase substrates is a challenging endeavor that often requires a multi-pronged approach, combining in vitro and in vivo techniques. Below are detailed protocols for key experimental workflows.

Experimental Workflow for Novel Substrate Discovery

Caption: A generalized workflow for the discovery and validation of novel DAPK substrates.

Detailed Experimental Protocols

1. In Vitro Kinase Assay with Cellular Lysates

This method aims to identify potential DAPK substrates from a complex protein mixture.[10][11]

-

Objective: To identify proteins within a cell lysate that are directly phosphorylated by DAPK.

-

Methodology:

-

Lysate Preparation: Prepare a total cell lysate from a relevant cell line (e.g., HeLa, 293T) under non-denaturing conditions.

-

Kinase Reaction: Incubate the cell lysate with purified, constitutively active DAPK in a kinase buffer containing [γ-³²P]ATP or a non-radioactive ATP analog. A control reaction without DAPK should be run in parallel.

-

Separation and Detection: Separate the proteins by SDS-PAGE. Detect phosphorylated proteins by autoradiography or using phospho-specific antibodies.

-

Identification: Excise the bands of interest and identify the proteins using mass spectrometry (LC-MS/MS).

-

-

Key Considerations: This method can yield a high number of potential substrates, requiring further validation to confirm direct and specific phosphorylation.[10][11]

2. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is employed to identify proteins that interact with DAPK in a cellular context.

-

Objective: To identify proteins that form a complex with DAPK in vivo.

-

Methodology:

-

Expression: Express tagged DAPK (e.g., FLAG-DAPK, Myc-DAPK) in a suitable cell line.

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged DAPK using an antibody against the tag.

-

Elution and Identification: Elute the bound proteins and identify them by mass spectrometry.

-

-

Key Considerations: This technique identifies both direct substrates and other interacting proteins. Further experiments are necessary to distinguish between these.[12]

3. Quantitative Phosphoproteomics

This powerful technique allows for the global and quantitative analysis of phosphorylation events in response to DAPK activity.[12][13]

-

Objective: To identify phosphorylation sites that are significantly altered upon modulation of DAPK activity.

-

Methodology:

-

Cell Culture and Treatment: Culture cells with and without a specific DAPK inhibitor or in cells with DAPK knocked down.

-

Protein Extraction and Digestion: Extract proteins, digest them into peptides (typically with trypsin).

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of phosphopeptides between the different conditions to identify those that are dependent on DAPK activity.

-

-

Key Considerations: This approach provides in vivo evidence of DAPK-dependent phosphorylation and can identify the specific phosphorylation sites.[13]

4. Site-Directed Mutagenesis and Phenotypic Assays

This is the gold standard for validating the functional significance of a phosphorylation event.

-

Objective: To determine if the phosphorylation of a substrate by DAPK is responsible for a specific cellular phenotype.

-

Methodology:

-

Mutagenesis: Create a mutant version of the substrate where the identified phosphorylation site is changed to a non-phosphorylatable residue (e.g., Serine to Alanine).

-

Expression and Analysis: Express both the wild-type and mutant substrate in cells and assess the effect on a relevant cellular process (e.g., apoptosis, cell migration) in the presence of active DAPK.

-

-

Key Considerations: A loss of the DAPK-induced phenotype with the mutant substrate strongly suggests that the phosphorylation at that specific site is functionally important.

Quantitative Data on DAPK Substrates

The following table summarizes key quantitative data for some of the validated DAPK substrates.

| Substrate | Phosphorylation Site | Kinase Assay K_m_ (µM) | In Vivo Fold Change (Phospho/Total) | Cellular Function |

| MCM3 | Ser160 | N/A | Increased with Ca²⁺ | DNA Replication Licensing |

| Beclin-1 | Thr119 | N/A | N/A | Autophagy Initiation |

| p53 | Ser20 | N/A | N/A | Tumor Suppression, Apoptosis |

| Tau | Thr231, Ser262, Ser396 | N/A | Increased with DAPK1 OE | Microtubule Stability |

| Myosin II Light Chain | Ser19 | N/A | N/A | Cytokinesis, Cell Motility |

| NDRG2 | N/A | N/A | Increased with Aβ treatment | Neuronal Cell Death |

N/A: Data not readily available in the public domain. OE: Overexpression

DAPK Signaling Pathways: Visualized

The following diagrams illustrate key DAPK signaling pathways.

DAPK-p53 Apoptotic Pathway

Caption: DAPK activates p53-mediated apoptosis through both direct phosphorylation and inhibition of its degradation.

DAPK Regulation of Autophagy

Caption: DAPK-mediated phosphorylation of Beclin-1 disrupts its inhibition by Bcl-XL, promoting autophagy.

Conclusion

The discovery of novel DAPK substrates is paramount for elucidating its complex biological roles and for the development of targeted therapeutics. The methodologies outlined in this guide, from high-throughput screening to detailed functional validation, provide a robust framework for researchers in this field. As our understanding of the DAPK interactome expands, so too will our ability to modulate its activity for therapeutic benefit in a range of human diseases.

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAPk protein family and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

DAPK Substrate Peptide: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Death-Associated Protein Kinase (DAPK) substrate peptide, a critical tool for investigating cellular signaling pathways related to apoptosis, autophagy, and tumorigenesis. We will explore its biochemical properties, its role in elucidating DAPK-mediated signaling cascades, and detailed protocols for its application in a research setting.

Introduction to Death-Associated Protein Kinase (DAPK) and its Substrate Peptide

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinases that act as crucial regulators of programmed cell death and autophagy.[1][2][3][4] The DAPK family, which includes DAPK1, DAPK2 (also known as DRP-1), and DAPK3 (also known as ZIPK), plays a significant role in mediating cellular responses to a variety of internal and external stimuli.[2][3][5] Due to its function as a tumor suppressor, the expression of DAPK1 is often lost in various cancers through promoter hypermethylation.[3][6] Its involvement in diverse cellular processes, from apoptosis to neuronal cell death, makes DAPK a subject of intense research and a potential therapeutic target.[2][7]

To facilitate the study of this important kinase, a synthetic DAPK substrate peptide has been developed. This peptide serves as a specific substrate for DAPK in in vitro kinase assays, enabling researchers to quantify DAPK's catalytic activity.[8][9] The peptide is an invaluable tool for understanding DAPK regulation, identifying novel substrates, and screening for potential inhibitors.[10][11] Synthetic peptides, in general, are powerful tools in biological research as they can mimic protein interaction sites and are used to study enzyme activities and signal transduction pathways.[12][13][14]

Quantitative and Physical Data

The this compound is a well-characterized tool with defined biochemical properties. The following table summarizes its key quantitative data.

| Property | Value | References |

| Amino Acid Sequence | KKRPQRRYSNVF | |

| Kinetic Constant (Km) | 9 µM | [8][15][16] |

| CAS Number | 386769-53-5 | [8][9] |

| Molecular Formula | C70H115N25O17 | [9] |

| Molecular Weight | 1578.82 g/mol | [9] |

DAPK Signaling Pathways

DAPK is a central node in several critical signaling pathways that determine cell fate. Its activation by various stimuli can lead to apoptosis or autophagy.

DAPK in Apoptosis

DAPK functions as a positive mediator of apoptosis through both p53-dependent and p53-independent pathways.[17] In the p53-dependent pathway, DAPK can activate p53, a master tumor suppressor, leading to the transcription of pro-apoptotic genes.[2][7] This activation can occur through the induction of p19ARF, which inhibits the p53-degrading protein MDM2.[7][17] Furthermore, DAPK can suppress integrin-mediated survival signals, which also leads to the upregulation of p53.[7][17]

DAPK in Autophagy

DAPK also plays a crucial role in the induction of autophagy, a cellular process of self-digestion and recycling of cellular components. DAPK1 and DAPK2 can phosphorylate Beclin-1, a key protein in the autophagy machinery.[3] This phosphorylation event causes Beclin-1 to dissociate from its inhibitor, Bcl-XL, allowing for the initiation of autophagosome formation.[3][18] Additionally, DAPK2 has been identified as a negative regulator of the mTORC1 complex, a major inhibitor of autophagy.[19] DAPK2 can phosphorylate Raptor, a component of mTORC1, leading to the suppression of mTORC1 activity and the promotion of autophagy.[19]

Experimental Protocols

The this compound is primarily used in in vitro kinase assays to measure the enzymatic activity of DAPK. This is fundamental for characterizing the kinase, studying its regulation, and screening for inhibitors.

In Vitro DAPK Kinase Assay

This protocol provides a general framework for measuring DAPK activity using the synthetic peptide substrate. The specific concentrations and incubation times may require optimization depending on the source and purity of the enzyme.

Objective: To quantify the phosphorylation of the this compound by a purified DAPK enzyme preparation.

Materials:

-

Purified, active DAPK enzyme

-

This compound (e.g., from Tocris Bioscience, MedChemExpress)[8]

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

-

[γ-³²P]ATP or unlabeled ATP (for non-radioactive methods)

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials (for radioactive method)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive method)

Procedure (Radioactive Method):

-

Prepare the Reaction Mix: For each reaction, prepare a master mix containing kinase buffer, this compound (to a final concentration of ~10-20 µM), and purified DAPK enzyme.

-

Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM. The total reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the enzyme's activity.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the Paper: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the specific activity of the DAPK enzyme (e.g., in pmol/min/µg) by comparing the counts to a standard curve.

Applications in Drug Development

The central role of DAPK in diseases like cancer and neurodegenerative disorders makes it an attractive target for drug development.[2][7][20] The this compound is a cornerstone of the initial stages of this process, particularly in high-throughput screening (HTS) for DAPK inhibitors.

High-Throughput Screening (HTS) of DAPK Inhibitors:

The in vitro kinase assay described above can be adapted for an HTS format. A library of small molecule compounds is screened for its ability to inhibit the phosphorylation of the this compound.

-

Assay Setup: The kinase reaction is set up in a multi-well plate format (e.g., 384-well).

-

Compound Addition: Each well receives the DAPK enzyme, substrate peptide, ATP, and a unique compound from the library. Control wells (with no inhibitor) are included.

-

Detection: A non-radioactive, luminescence-based method like the ADP-Glo™ assay is typically used. This assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in luminescence in the presence of a compound indicates inhibition.

-

Hit Identification: Compounds that reduce DAPK activity below a certain threshold are identified as "hits."

-

Hit Validation and Optimization: These hits are then subjected to further testing to confirm their activity, determine their potency (IC50), and assess their selectivity against other kinases. This process ultimately provides a starting point for developing clinically promising DAPK inhibitors.[20][21]

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Death-associated protein kinase (DAPK) and signal transduction: additional roles beyond cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 386769-53-5 | LQA76953 [biosynth.com]

- 10. A protein kinase associated with apoptosis and tumor suppression: structure, activity, and discovery of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]

- 13. lifetein.com [lifetein.com]

- 14. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound acetate | DAPK | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. AMPK activates DAPK2 to promote autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring putative inhibitors of Death Associated Protein Kinase 1 (DAPK1) via targeting Gly-Glu-Leu (GEL) and Pro-Glu-Asn (PEN) substrate recognition motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of DAPK Substrate Peptides with DAPK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. Understanding the interaction between DAPK1 and its substrates at a molecular level is crucial for the development of novel modulators of its activity. This technical guide provides a comprehensive overview of DAPK1 substrate peptides, their interaction with the DAPK1 kinase domain, and detailed methodologies for studying these interactions.

DAPK1 Substrate Recognition and Phosphorylation

DAPK1 recognizes and phosphorylates specific consensus sequences on its substrate proteins. While a definitive and universally accepted consensus motif is still under investigation, studies involving peptide libraries have suggested a preference for arginine residues at the -2 and -3 positions relative to the phosphorylation site.[3]

Synthetic DAPK Substrate Peptide

A commonly used tool for studying DAPK1 activity is a synthetic peptide substrate with the sequence KKRPQRRYSNVF . This peptide has been characterized to have a Michaelis constant (Km) of approximately 9 μM, indicating a relatively high affinity for the DAPK1 kinase domain.[4]

Endogenous DAPK1 Substrates

DAPK1 phosphorylates a range of endogenous proteins, thereby modulating their function and downstream signaling pathways. The table below summarizes key endogenous substrates and their respective phosphorylation sites.

| Substrate | Phosphorylation Site | Biological Context and Downstream Effects |

| Pin1 (Peptidyl-prolyl cis-trans isomerase) | Ser71 | Inhibition of Pin1's prolyl isomerase activity, leading to alterations in protein conformation and function. This interaction has been implicated in neurodegenerative diseases and cancer.[5][6][7][8] |

| p53 (Tumor protein p53) | Ser23 (in mouse) | Activation of p53's pro-apoptotic functions. DAPK1-mediated phosphorylation of p53 is a crucial step in certain cell death pathways.[9][10] |

| NDRG2 (N-myc downstream regulated gene 2) | Ser350 | Induction of neuronal cell death. The DAPK1-NDRG2 signaling axis is an area of interest in neurodegenerative research.[3][8][11] |

| Beclin-1 (BECN1) | Thr119 | Promotion of autophagy by disrupting the interaction between Beclin-1 and its inhibitor, Bcl-xL.[12][13][14][15] |

| GluN2B (NMDA receptor subunit) | Ser1303 | Modulation of NMDA receptor activity, which plays a role in synaptic plasticity and excitotoxicity.[10][16][17][18][19][20] |

Quantitative Analysis of DAPK1-Substrate Interaction

The precise quantification of the kinetic parameters of DAPK1-mediated phosphorylation and the binding affinity between DAPK1 and its substrates is fundamental for drug discovery and for understanding its regulatory mechanisms.

Kinetic Parameters of DAPK1 Phosphorylation

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters are:

-

Km (Michaelis constant): The concentration of the substrate at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

-

Kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate.

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Kcat/Km (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate to a product.

While extensive quantitative data is not available for all substrates, some studies have reported kinetic parameters for DAPK1.

| Substrate | Km (μM) | Kcat (min⁻¹) | Kcat/Km (μM⁻¹min⁻¹) | Notes |

| Synthetic Peptide (KKRPQRRYSNVF) | 6.8 | 83.9 | 12.2 | Data for the wild-type DAPK1 catalytic domain.[4] |

| Synthetic Peptide (KKRPQRRYSNVF) | 14.2 | 7.0 | 0.5 | Data for a Q23V mutant of the DAPK1 catalytic domain, highlighting the importance of the glycine-rich loop in catalytic activity.[4] |

| ATP | 4.1 | 83.9 | 20.6 | Kinetic parameters for ATP with the wild-type DAPK1 catalytic domain and the synthetic peptide as the second substrate.[4] |

Binding Affinity of DAPK1-Substrate Interaction

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (expressed as the dissociation constant, Kd) between a kinase and its substrate peptide. A lower Kd value indicates a stronger binding affinity.

Currently, specific Kd values for the interaction of DAPK1 with its various substrate peptides, as determined by ITC, are not widely reported in publicly available literature. This represents a significant knowledge gap in the field.

Experimental Protocols

In Vitro DAPK1 Kinase Assay using a Radiolabeled Substrate

This protocol describes a standard method for measuring the kinase activity of DAPK1 using a synthetic peptide substrate and radiolabeled ATP.

Materials:

-

Recombinant active DAPK1 enzyme

-

Synthetic this compound (e.g., KKRPQRRYSNVF)

-

Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction master mix containing kinase assay buffer, the desired concentration of the synthetic peptide substrate, and cold ATP.

-

Add [γ-³²P]ATP to the master mix to a final specific activity of approximately 500 cpm/pmol.

-

Initiate the kinase reaction by adding the recombinant DAPK1 enzyme to the reaction mix. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of phosphate incorporated into the peptide to determine the kinase activity.

Workflow for Radiolabeled Kinase Assay:

Caption: Workflow for a standard in vitro DAPK1 kinase assay using a radiolabeled substrate.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol provides a general framework for determining the binding affinity of a DAPK1 substrate peptide to the DAPK1 kinase domain using ITC.

Materials:

-

Purified, high-concentration recombinant DAPK1 catalytic domain

-

Synthetic this compound

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the DAPK1 protein and the substrate peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Load the DAPK1 protein into the sample cell of the calorimeter at a concentration typically 10-50 times the expected Kd.

-

Load the substrate peptide into the injection syringe at a concentration 10-20 times that of the protein in the cell.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volumes. A typical experiment consists of a series of small injections (e.g., 2 µL) of the peptide into the protein solution.

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat change upon each injection.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Workflow for Isothermal Titration Calorimetry:

Caption: General workflow for determining binding affinity using Isothermal Titration Calorimetry.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical signaling pathways, most notably those leading to apoptosis and autophagy.

DAPK1 in Apoptosis

DAPK1 can be activated by various stimuli, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] Once activated, DAPK1 can promote apoptosis through several mechanisms, including the direct phosphorylation of p53.[9]

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Directed Mutagenesis of the glycine rich loop of Death Associated Protein Kinase (DAPK) identifies it as a key structure for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Death Associated Protein Kinase 1 Phosphorylates Pin1 and Inhibits its Prolyl Isomerase Activity and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease [mdpi.com]

- 8. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Regulation of Beclin 1 Protein Phosphorylation and Autophagy by Protein Phosphatase 2A (PP2A) and Death-associated Protein Kinase 3 (DAPK3) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Death-associated Protein Kinase-1 Expression and Autophagy in Chronic Lymphocytic Leukemia Are Dependent on Activating Transcription Factor-6 and CCAAT/Enhancer-binding Protein-β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GluN2B S1303 phosphorylation by CaMKII or DAPK1: no indication for involvement in ischemia or LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Hunting… [ouci.dntb.gov.ua]

- 20. GluN2B S1303 phosphorylation by CaMKII or DAPK1: no indication for involvement in ischemia or LTP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DAPK Substrate Peptide Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] The DAPK family consists of five members, with DAPK1 being the most extensively studied. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery. This document provides detailed protocols for in vitro DAPK substrate peptide kinase assays, methods for data analysis, and an overview of the DAPK1 signaling pathway.

DAPK1 Signaling Pathway

DAPK1 is a central mediator of cell death and survival signals. Its activity is tightly regulated by a variety of upstream signals and it, in turn, phosphorylates a range of downstream substrates to elicit specific cellular responses.

Upstream Regulation: DAPK1 is activated by various stimuli, including:

-

Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Fas ligand: These cytokines and death receptor ligands can initiate DAPK1-mediated apoptosis.[3][4]

-

Protein Phosphatase 2A (PP2A): PP2A activates DAPK1 by dephosphorylating the autoinhibitory site, Ser308.[4][5]

-

Extracellular signal-regulated kinase (ERK): ERK can phosphorylate DAPK1 at Ser735, which enhances its catalytic activity.[5][6][7]

Downstream Effectors: Once activated, DAPK1 phosphorylates several key substrates, leading to distinct cellular outcomes:

-

p53: DAPK1 can directly phosphorylate p53 at Ser23, promoting its pro-apoptotic functions.[2][4]

-

Beclin-1: DAPK1-mediated phosphorylation of Beclin-1 at Thr119 in its BH3 domain disrupts its interaction with the anti-apoptotic protein Bcl-XL, inducing autophagy.[1][5]

-

Protein Kinase D (PKD): DAPK1 can phosphorylate and activate PKD, which in turn activates Vps34, a key component in the initiation of autophagy.[1][5]

-

NMDA Receptor (NR2B subunit): In neuronal cells, DAPK1 can phosphorylate the NR2B subunit of the NMDA receptor at Ser1303, contributing to excitotoxicity.[2][5]

-

Tau: DAPK1 can phosphorylate Tau at multiple sites, including Thr231, Ser262, and Ser396, which is implicated in neurodegenerative diseases.[2][5][7]

Caption: DAPK1 Signaling Pathway.

Experimental Protocols

Two common methods for measuring DAPK kinase activity in vitro are the radiometric assay using [γ-³³P]ATP and the non-radioactive fluorescence polarization assay.

Radiometric [γ-³³P]ATP Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a this compound.

Materials:

-

Recombinant human DAPK1 enzyme

-

This compound (e.g., KKRPQRRYSNVF)

-

[γ-³³P]ATP

-

Non-radiolabeled ATP

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

95% Ethanol

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the desired concentration of this compound (ranging from 2.5 µM to 50 µM) and 200 µM ATP in Kinase Assay Buffer.[8]

-

Add [γ-³³P]ATP to the reaction mixture (approximately 2.5 µCi per reaction).[8]

-

Initiate the kinase reaction by adding the recombinant DAPK1 enzyme.

-

Incubate the reaction at 25°C for 12 minutes.[8]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Perform a final wash with 95% ethanol.[8]

-

Allow the P81 paper to dry completely.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Analyze the data by subtracting the background counts (from a reaction without enzyme) and converting cpm to pmol of phosphate incorporated using the specific activity of the [γ-³³P]ATP.

Fluorescence Polarization (FP) Kinase Assay

This is a non-radioactive, homogeneous assay that measures the change in polarization of fluorescently labeled tracer upon binding to a specific antibody.

Materials:

-

Recombinant human DAPK1 enzyme

-

This compound

-

ATP

-

Fluorescently labeled ADP tracer (e.g., Alexa Fluor® 647 ADP Tracer)

-

ADP-specific antibody

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35, and 20 mg/mL calmodulin)

-

384-well, low-volume assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Kinase Reaction:

-

Add DAPK1 enzyme, substrate peptide, and ATP to the wells of a 384-well plate in Kinase Assay Buffer.

-

For inhibitor studies, add the test compound at various concentrations.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Add a mixture of the fluorescently labeled ADP tracer and the ADP-specific antibody to each well.

-

Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader.

-

As DAPK1 converts ATP to ADP, the ADP produced displaces the fluorescent ADP tracer from the antibody, causing a decrease in fluorescence polarization.

-

-

Data Analysis:

-

The change in fluorescence polarization is proportional to the amount of ADP produced and thus to the kinase activity.

-

For inhibitor studies, plot the fluorescence polarization signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental Workflow.

Data Presentation

Quantitative data from DAPK kinase assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: DAPK1 Enzyme Titration

This table shows the effect of varying DAPK1 enzyme concentration on kinase activity, which is useful for determining the optimal enzyme concentration for inhibitor screening. The data below is illustrative, based on a luminescent ADP-Glo™ assay format where the signal (RLU) is proportional to ADP produced.[9]

| DAPK1 (ng/well) | Relative Light Units (RLU) | % ATP to ADP Conversion | Signal to Background Ratio |

| 0 | 5,000 | 0% | 1.0 |

| 0.5 | 25,000 | 5% | 5.0 |

| 1.0 | 50,000 | 10% | 10.0 |

| 2.0 | 100,000 | 20% | 20.0 |

| 4.0 | 180,000 | 36% | 36.0 |

| 8.0 | 300,000 | 60% | 60.0 |

Table 2: DAPK1 Substrate Kinetics

This table illustrates the relationship between the substrate peptide concentration and the initial reaction velocity, which is used to determine the Michaelis constant (Km).

| Substrate Peptide (µM) | Initial Velocity (pmol/min) |

| 2.5 | 15.2 |

| 5.0 | 26.3 |

| 10.0 | 40.0 |

| 20.0 | 57.1 |

| 40.0 | 72.7 |

| 50.0 | 76.9 |

Note: The Km for the peptide substrate KKRPQRRYSNVF has been reported to be approximately 6.8 µM.[8]

Table 3: IC₅₀ Values of Reference Inhibitors against DAPK1